n-Cycloheptyl-3-oxobutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cycloheptyl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9(13)8-11(14)12-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAZFTVQGVRDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294650 | |
| Record name | n-cycloheptyl-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58102-38-8 | |
| Record name | NSC97561 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-cycloheptyl-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Cycloheptyl 3 Oxobutanamide and Analogous N Cycloalkyl Beta Keto Amides
Condensation Reactions in Beta-Keto Amide Formation
Condensation reactions are a cornerstone in the synthesis of beta-keto amides. These reactions typically involve the formation of an amide bond through the elimination of a small molecule, such as water or an alcohol.
Amidation of Beta-Keto Esters with Cycloheptylamine (B1194755)
A prevalent method for synthesizing N-cycloalkyl beta-keto amides is the direct amidation of beta-keto esters with the corresponding cycloalkylamine. This reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of the desired amide and the release of an alcohol. For instance, the reaction of a suitable beta-keto ester with cycloheptylamine would yield N-cycloheptyl-3-oxobutanamide.
The direct condensation of carboxylic acids and amines can be challenging and often requires activation of the carboxyl group to form a more reactive intermediate like an acyl halide or an ester. rsc.org The Claisen condensation is a classic example of forming a β-keto ester, which can then be subjected to amidation. libretexts.org This reaction involves the condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile, to form a new carbon-carbon bond. libretexts.org
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Beta-Keto Ester | Cycloheptylamine | This compound | Amidation |
| Ester (2 equiv.) | Base (e.g., Alkoxide) | β-Keto Ester | Claisen Condensation |
Variations with Acidic and Basic Catalysis
The efficiency of the amidation of beta-keto esters can often be enhanced through the use of catalysts. Both acidic and basic conditions can be employed to promote the reaction.
Acid Catalysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. However, care must be taken as the amine itself can be protonated, reducing its nucleophilicity.
Base Catalysis: Basic catalysts, such as sodium ethoxide, can deprotonate the amine, increasing its nucleophilicity. However, a strong base can also deprotonate the α-carbon of the beta-keto ester, leading to potential side reactions. The reaction of diketene (B1670635) with amines is a notable method for preparing β-ketoamides, and this process can be catalyzed by bases. nih.gov For example, the synthesis of N-cyclohexylacetoacetamide and N-butyl-3-oxobutanamide from cyclohexylamine (B46788) or butylamine (B146782) and diketene proceeds in high yields.
The choice between acidic and basic catalysis depends on the specific substrates and desired reaction conditions. In some cases, a thermal condensation approach is used, where heating the carboxylic acid and amine together drives the reaction forward by removing the water byproduct, often with the aid of a Dean-Stark apparatus. acsgcipr.org
Acylation Reactions for Direct Beta-Keto Amide Synthesis
Acylation reactions provide a more direct route to N-cycloalkyl beta-keto amides by forming the crucial carbon-carbon bond of the beta-keto group and the amide bond in a more concerted or sequential manner.
Acylation of Cycloheptylamine with Beta-Oxobutanoate Derivatives
This approach involves the reaction of cycloheptylamine with a derivative of acetoacetic acid (beta-oxobutanoic acid). A common and highly effective reagent for this purpose is diketene, which is the dimer of ketene. wikipedia.org Diketene reacts readily with amines to produce acetoacetamides. wikipedia.orgnih.gov The reaction of diketene with an amine like cycloheptylamine would directly yield this compound. This method is industrially significant for producing various acetoacetate (B1235776) amides. wikipedia.org
| Acylating Agent | Amine | Product | Key Feature |
| Diketene | Cycloheptylamine | This compound | Direct formation of the acetoacetamide |
Utilizing Activated Carboxylic Acid Precursors
To facilitate the acylation, carboxylic acids can be "activated" to increase their reactivity. rsc.org This involves converting the carboxylic acid into a more electrophilic species, such as an acid chloride, anhydride, or an active ester. These activated precursors then react efficiently with the amine to form the amide bond. researchgate.netorganic-chemistry.org
For instance, dianions of malonic acid mono-amides can be condensed with acid chlorides, followed by an acidic workup, to produce β-keto amides in good yields. researchgate.net Another strategy involves the use of N-acylbenzotriazoles to acylate thioesters, which can then be converted to β-keto amides. organic-chemistry.org Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for the direct amidation of carboxylic acids with amines under mild conditions. acs.org
Multi-Component Reactions in the Construction of this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov
The Passerini reaction is a classic example of an MCR that can be adapted for the synthesis of α-hydroxy amides, which can then be oxidized to α-keto amides. nih.gov For the synthesis of β-keto amides, Mannich-type reactions involving a ketone, an aldehyde, and an amine are particularly relevant. nih.gov In the context of this compound, a three-component reaction could potentially involve cycloheptylamine, an aldehyde, and a ketone, often facilitated by a catalyst. nih.gov For example, multicomponent reactions of aryl or cycloalkyl ketones with aryl aldehydes and aryl amines in the presence of a nanocatalyst have been shown to produce β-aminoketones, which are structurally related to β-keto amides. nih.gov
Another approach involves the use of ethylenediamine-derived β-enamino amides as synthetic equivalents of amide enolates. These can be acylated and then undergo domino fragmentation to yield functionalized β-keto amides. nih.gov
| Reaction Type | Reactants | Intermediate/Product | Key Feature |
| Mannich-type Reaction | Ketone, Aldehyde, Amine | β-Aminoketone | Convergent synthesis |
| Passerini Reaction | Isocyanide, Aldehyde, Carboxylic Acid | α-Acyloxy Amide | Forms α-hydroxy amides, precursors to α-keto amides |
| Domino Fragmentation | Ethylenediamine-derived β-enamino amide, Acylating agent | β-Keto Amide | Utilizes a synthetic equivalent of an amide enolate |
Three-Component Approaches
Three-component reactions (TCRs) offer an efficient route to complex molecules like β-keto amides by combining three distinct starting materials in a single synthetic operation. These approaches are prized for their atom economy and procedural simplicity. Mannich-type reactions and related multicomponent couplings are exemplary of this strategy.
In a typical approach for analogous structures, a ketone, an aldehyde, and an amine are condensed together, often under catalytic conditions. For the synthesis of N-cycloalkyl-β-aminoketones, which are precursors or analogs, one-pot reactions involving an aldehyde, an amine (such as cycloheptylamine), and a ketone (like cyclohexanone) can be catalyzed by various agents, including nanocatalysts or Brønsted/Lewis acids. nih.gov For instance, zirconium oxychloride has been used to catalyze the solvent-free, three-component reaction of aldehydes, anilines, and ketones to produce β-amino ketones with good yields and stereoselectivities. organic-chemistry.org A similar strategy could be adapted for this compound by reacting an enolizable precursor of the acetoacetyl group, an appropriate aldehyde, and cycloheptylamine.
Another powerful three-component approach involves the coupling of alkenylzirconocenes with imines, which provides access to functionalized alkylamides. nih.gov This methodology can be used to construct novel amino acid scaffolds and highlights the potential for metal-mediated multicomponent strategies in assembling complex amide structures. nih.gov
| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|---|
| Aldehyde | Aniline (B41778) | Ketone | Zirconium Oxychloride | β-Amino Ketone | organic-chemistry.org |
| Aryl/Cycloalkyl Ketone | Aryl Aldehyde | Aryl Amine | Fe3O4@saponin-Cd(II) nanocatalyst | β-Aminoketone | nih.gov |
| Alkenylzirconocene | N-diphenylphosphinoyl imine | (Not applicable) | (Not applicable) | C-cyclopropylalkylamide | nih.gov |
| Aldehyde | p-Toluenesulfonamide | Ketone | Bifunctional quinidine (B1679956) thiourea | N-tosylated β-aminoketone | organic-chemistry.org |
Sequential Reaction Strategies
Sequential, or tandem, reactions involve a series of intramolecular or intermolecular transformations that occur in a single pot without the isolation of intermediates. These strategies provide a powerful means to rapidly build molecular complexity from simple precursors.
One effective sequential method involves the use of Weinreb amides. A vinyl Grignard reagent can be added to a suitable Weinreb amide, followed by a Michael addition with an amine nucleophile after quenching. This sequence allows for the controlled, stepwise construction of the β-aminoketone core, which is structurally related to β-keto amides. organic-chemistry.org
Another strategy employs the transformation of N-Boc protected amides. Using 1,1-diborylalkanes as pronucleophiles, N-Boc amides can be converted into the corresponding β-ketoamides in good to high yields. This reaction proceeds via initial reaction of the diborylalkane with methyllithium, followed by reaction with the amide in the presence of an additive like triisopropyl borate, demonstrating a scalable process. researchgate.net
A classic yet effective sequential approach starts with malonic acid mono-amides. These precursors can be doubly deprotonated to form a dilithiated intermediate. Subsequent acylation with an appropriate acid chloride, followed by an acidic workup to induce decarboxylation, yields the desired β-keto amide. researchgate.net This method offers a reliable, albeit multi-step, pathway to the target compounds. researchgate.net
| Starting Material | Key Reagents/Steps | Intermediate Type | Final Product Type | Reference |
|---|---|---|---|---|
| Weinreb Amide | 1. Vinyl Grignard Reagent 2. Amine (Michael Addition) | α,β-Unsaturated Ketone | β-Aminoketone | organic-chemistry.org |
| N-Boc Amide | 1. 1,1-diborylalkane/MeLi 2. B(OiPr)3 | Borylated intermediate | β-Ketoamide | researchgate.net |
| Malonic Acid Mono-amide | 1. n-BuLi (to form dianion) 2. Acid Chloride 3. Acidic Workup | Acylated Malonic Amide | β-Keto Amide | researchgate.net |
Advanced Synthetic Routes for Functionalized Beta-Keto Amides
Beyond the fundamental construction strategies, more advanced routes focus on the interconversion of functional groups or the use of highly reactive intermediates to form the β-keto amide structure.
Acylation of Amide Enolates as Synthetic Equivalents
The acylation of amide enolates represents a direct and fundamental approach to β-keto amides. nih.gov However, the generation of enolates from primary and secondary amides can be challenging due to the acidity of the N-H proton. nih.gov Therefore, synthetic strategies often rely on tertiary amides or employ "synthetic equivalents" of primary or secondary amide enolates. nih.govyoutube.com
For tertiary amides, a strong base like lithium diisopropylamide (LDA) can effectively deprotonate the α-carbon to form the amide enolate. This nucleophilic enolate can then react with an acylating agent, such as an acid chloride or ester, to yield the β-keto amide. youtube.com
To circumvent the challenges with primary and secondary amides, β-enamino amides derived from ethylenediamine (B42938) can be used as synthetic equivalents of amide enolate synthons. These compounds can be selectively C-acylated, and a subsequent domino fragmentation in acidic media cleaves the protecting group to reveal the desired β-keto amide. nih.gov Similarly, the addition of amide enolates to acylsilanes generates β-silyloxy homoenolates through a 1,2-Brook rearrangement; these unique nucleophiles can then react with various electrophiles. organic-chemistry.orgnih.gov This method is particularly effective for synthesizing tertiary β-hydroxy amides, which are closely related to β-keto amides. organic-chemistry.orgnih.gov
| Amide/Precursor Type | Enolate Generation/Equivalent | Acylating Agent | Key Feature | Reference |
|---|---|---|---|---|
| Tertiary Amide | Direct deprotonation with LDA | Acid Chloride, Aldehyde | Direct α-carbon functionalization | youtube.com |
| β-enamino amide | Used as a masked enolate | N-protected amino acids, Acid Chlorides | Domino fragmentation release | nih.gov |
| Tertiary Acetamide | Enolate addition to acylsilane | Acylsilane | 1,2-Brook rearrangement forms homoenolate | organic-chemistry.orgnih.gov |
| Enolizable Ester | Enolate formation with LiHMDS | Activated Tertiary Amide | Coupling of ester enolates with amides | organic-chemistry.org |
Transamidation/Transesterification Approaches
Transamidation and transesterification reactions provide pathways to this compound from other readily available esters or amides. These methods rely on the exchange of the alcohol or amine portion of a carboxylic acid derivative.
Transesterification of β-keto esters, such as ethyl acetoacetate, is a widely used industrial and laboratory process. rsc.org While this reaction primarily exchanges one ester for another, the resulting β-keto ester is a key intermediate that can subsequently undergo aminolysis (amidation) with cycloheptylamine to furnish the target this compound. The transesterification itself can be catalyzed by acids, bases, enzymes, or clays, with many modern methods focusing on environmentally benign conditions. rsc.orgrsc.org
Direct transamidation involves the reaction of an amide with an amine, displacing the original amine from the amide. researchwithrutgers.com This reaction can be challenging due to the stability of the amide bond but can be facilitated by catalysts or by using activated amides. researchwithrutgers.comorganic-chemistry.org For example, iron(III) salts have been shown to be effective catalysts for the transamidation of various amides with both aliphatic and aromatic amines. organic-chemistry.org This approach could potentially convert a simple β-keto amide, like N,N-dimethyl-3-oxobutanamide, into this compound by heating it with cycloheptylamine in the presence of a suitable catalyst.
| Strategy | Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Transesterification then Aminolysis | Ethyl acetoacetate | 1. Different Alcohol 2. Cycloheptylamine | Various (e.g., acids, bases, enzymes) | This compound | rsc.orgrsc.org |
| Transamidation | N,N-Dimethyl-3-oxobutanamide | Cycloheptylamine | Fe(III) salts or other catalysts | This compound | organic-chemistry.org |
| Transamidation (Activated) | N-acyl benzotriazole | Amine | Transition-metal-free | Amide | researchwithrutgers.com |
| Transamidation (Base-mediated) | Primary Amide | Aryl/Aliphatic Amine | Potassium tert-butoxide | Secondary Amide | organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of N Cycloheptyl 3 Oxobutanamide
Reactivity at the Carbonyl and Alpha-Methylene Positions
The core reactivity of N-Cycloheptyl-3-oxobutanamide stems from the electrophilic nature of its carbonyl carbons and the acidity of the protons on the α-methylene group. This dual reactivity allows it to participate in a wide array of chemical reactions.
Enolization and Tautomerism Studies
Like other β-ketoamides, this compound exists in a tautomeric equilibrium between its keto and enol forms. smolecule.com The keto form generally predominates, but the equilibrium can be influenced by factors such as the solvent and the presence of acids or bases. smolecule.com In solution, β-ketoamides primarily exist as ketoamide and Z-enolamide tautomers, both of which are stabilized by intramolecular hydrogen bonds. core.ac.uk The formation of a six-membered ring through hydrogen bonding between the enolic hydroxyl group and the amide carbonyl oxygen stabilizes the Z-enol form. beilstein-journals.org
Studies on analogous β-ketoamides reveal that the enol content can be influenced by the steric bulk of the substituents. core.ac.uk While specific quantitative data for this compound is not extensively documented, the principles of keto-enol tautomerism are well-established for this class of compounds. googleapis.comgoogleapis.com The equilibrium between the keto and enol forms is crucial as it dictates the nucleophilic character of the α-carbon.
| Tautomeric Form | Key Structural Feature | Stabilizing Factors |
| Ketoamide | C=O group at the β-position | Amide resonance |
| Z-Enolamide | C=C double bond with a hydroxyl group | Intramolecular hydrogen bonding |
This table summarizes the two primary tautomeric forms of this compound and their stabilizing factors.
Nucleophilic and Electrophilic Reactivity Profiles
The chemical behavior of this compound is characterized by its ability to act as both a nucleophile and an electrophile.
Nucleophilic Reactivity: The α-methylene protons are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. Deprotonation at this position by a base generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile that can react with various electrophiles. For instance, it can undergo alkylation and acylation reactions. The nucleophilicity of the enolate is a cornerstone of the synthetic utility of β-ketoamides.
Electrophilic Reactivity: The carbonyl carbons of this compound are electrophilic and susceptible to attack by nucleophiles. ebsco.com This reactivity is fundamental to condensation reactions, where the carbonyl group reacts with amines, hydrazines, and other nucleophiles to form a variety of derivatives. smolecule.comebsco.com The amide carbonyl is generally less reactive than the ketone carbonyl due to the resonance delocalization of the nitrogen lone pair.
| Reactive Site | Type of Reactivity | Common Reactions |
| α-Methylene Carbon | Nucleophilic (as enolate) | Alkylation, Acylation, Condensation |
| Ketone Carbonyl Carbon | Electrophilic | Nucleophilic Addition, Condensation |
| Amide Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (less reactive) |
This table outlines the primary reactive sites of this compound, their reactivity type, and common associated reactions.
Cyclization Reactions Leading to Heterocyclic Systems
The bifunctional nature of this compound, possessing both nucleophilic and electrophilic centers, makes it an excellent substrate for cyclization reactions to form various heterocyclic compounds. smolecule.com These reactions are of significant interest due to the prevalence of heterocyclic motifs in pharmaceuticals and other functional materials.
Synthesis of Five-Membered Nitrogen Heterocycles
The 1,3-dicarbonyl moiety in this compound is a key structural feature for the construction of five-membered nitrogen-containing rings.
The synthesis of substituted pyrroles can be achieved through the reaction of β-ketoamides with α-haloketones in the presence of ammonia (B1221849) or a primary amine, a reaction known as the Hantzsch pyrrole (B145914) synthesis. wikipedia.org Another prominent method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (which can be formed in situ from precursors like this compound) with a primary amine. orientjchem.org Multicomponent reactions also provide efficient routes to highly substituted pyrroles. rsc.org
For example, a plausible pathway for pyrrole formation from this compound could involve a reaction sequence where the α-methylene group is first functionalized to introduce another carbonyl or a latent carbonyl group, thereby creating a 1,4-dicarbonyl system. This intermediate can then undergo condensation with an amine to yield a substituted pyrrole.
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazoles. mdpi.comslideshare.net In this reaction, this compound can react with hydrazine, where the two nitrogen atoms of hydrazine act as nucleophiles, attacking the two electrophilic carbonyl carbons of the β-ketoamide. The initial condensation is followed by dehydration to yield the aromatic pyrazole (B372694) ring. mdpi.com
The regioselectivity of this reaction can sometimes be an issue, potentially leading to two isomeric pyrazole products, depending on which carbonyl group is attacked first by a specific nitrogen of the substituted hydrazine. mdpi.com However, conditions can often be optimized to favor one regioisomer. The Knorr pyrazole synthesis is a well-established method that utilizes a 1,3-dicarbonyl compound and a hydrazine. jetir.org
| Heterocycle | Key Reagents | General Reaction Type |
| Pyrrole | α-Haloketone and Amine/Primary Amine | Hantzsch Synthesis |
| Pyrrole | Primary Amine (with a 1,4-dicarbonyl precursor) | Paal-Knorr Synthesis |
| Pyrazole | Hydrazine or Hydrazine derivatives | Condensation-Cyclization |
This table summarizes the general strategies for the synthesis of pyrrole and pyrazole derivatives from a β-ketoamide precursor like this compound.
Synthesis of Six-Membered Nitrogen Heterocycles
The β-keto amide moiety is a classic precursor for the formation of six-membered rings, particularly those containing nitrogen. Through condensation reactions with various partners, the carbon backbone of this compound can be readily incorporated into diverse heterocyclic cores.
The synthesis of 2-pyridone rings can be achieved using β-keto amides as key starting materials. These reactions typically involve condensation with a three-carbon synthon or a multicomponent reaction strategy. For this compound, this involves the reaction of its active methylene (B1212753) group with suitable electrophiles and subsequent cyclization.
One established route is the three-component reaction between an aldehyde, a malononitrile (B47326) derivative, and the β-keto amide. Another approach involves a two-component condensation with an α,β-unsaturated carbonyl compound. For instance, reacting this compound with arylidenemalononitriles would be expected to yield highly substituted 4,6-diaryl-3-cyano-2-pyridone derivatives, where the cycloheptyl group resides on the pyridone nitrogen. raco.catresearchgate.net The synthesis generally proceeds via a Michael addition of the β-keto amide's active methylene group to the α,β-unsaturated nitrile, followed by intramolecular cyclization and dehydration/dehydrogenation. raco.cat
Table 1: Potential Synthesis of Pyridone Derivatives from this compound
| Reactant 1 | Reactant 2 | Expected Pyridone Product |
| This compound | Benzaldehyde, Malononitrile | 1-Cycloheptyl-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile |
| This compound | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 1-Cycloheptyl-4-acetyl-6-phenylpyridin-2(1H)-one |
| This compound | Ethyl 2-cyano-3-phenylacrylate | Ethyl 1-cycloheptyl-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate |
The construction of quinolone scaffolds, particularly the 2-quinolone core, is famously achieved through the Knorr quinoline (B57606) synthesis. researchgate.net This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. mdpi.com In its native form, this compound is not a direct precursor for this specific transformation as it lacks the N-aryl group required for the electrophilic aromatic substitution step.
However, this compound can serve as a foundational block. To be utilized in a Knorr-type synthesis, it would first need to be incorporated into a more complex structure where the amide nitrogen is part of an aniline (B41778) derivative. For example, a synthetic route could involve the preparation of an N-(amino-substituted-aryl)cycloheptylamine, which could then be acetoacetylated to produce the necessary β-ketoanilide precursor bearing the cycloheptyl moiety elsewhere in the molecule.
Alternatively, related cyclizations can produce quinolone systems. The Conrad-Limpach reaction, for example, involves the reaction of anilines with β-ketoesters, which can lead to 4-quinolones. mdpi.com While this does not directly use the pre-formed this compound, the underlying principle of condensing a three-carbon keto-containing unit with an aniline derivative to build the quinolone ring is a central theme in this area of heterocyclic chemistry. nih.gov
Triazolopyrimidine cores are prevalent in medicinal chemistry and can be efficiently synthesized using multicomponent reactions. nih.gov A well-documented pathway involves the condensation of a β-dicarbonyl compound, an aldehyde, and 3-amino-1,2,4-triazole. japsonline.comresearchgate.net this compound, as a β-keto amide, is an ideal substrate for this reaction.
This one-pot synthesis leads to the formation of dihydotriazolo[1,5-a]pyrimidines. rsc.org The reaction proceeds via initial condensation of the aldehyde and 3-amino-1,2,4-triazole to form a Schiff base, which then undergoes a Mannich-type reaction with the enol form of this compound. Subsequent intramolecular cyclization and dehydration afford the final heterocyclic product. The use of different aromatic or aliphatic aldehydes allows for the generation of a diverse library of N-cycloheptyl-substituted triazolopyrimidine derivatives. rsc.org
Table 2: Synthesis of Dihydrotriazolo[1,5-a]pyrimidine Derivatives
| Aldehyde | Expected Product |
| Benzaldehyde | 6-Acetyl-1-cycloheptyl-5-methyl-7-phenyl-4,7-dihydro- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidine |
| 4-Chlorobenzaldehyde | 6-Acetyl-7-(4-chlorophenyl)-1-cycloheptyl-5-methyl-4,7-dihydro- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidine |
| Furan-2-carbaldehyde | 6-Acetyl-1-cycloheptyl-7-(furan-2-yl)-5-methyl-4,7-dihydro- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidine |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for N Cycloheptyl 3 Oxobutanamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-Cycloheptyl-3-oxobutanamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete structural assignment.
Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule and provides insight into their neighboring atoms through spin-spin coupling. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the cycloheptyl ring protons, the amide proton, and the protons of the 3-oxobutanamide moiety.
The chemical shifts are influenced by the electronic environment of the protons. ucl.ac.uk For instance, the protons on the cycloheptyl ring will appear in the aliphatic region, while the methylene (B1212753) protons situated between the two carbonyl groups will be shifted downfield. The amide (N-H) proton typically appears as a broad signal at a lower field. Due to keto-enol tautomerism inherent in β-dicarbonyl compounds, the spectrum may exhibit signals for both the keto and enol forms, although the keto form is often predominant.
Predicted ¹H NMR Data for this compound (Keto Form)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (acetyl) | ~2.2 | Singlet (s) | 3H |
| CH₂ (methylene linker) | ~3.4 | Singlet (s) | 2H |
| CH₂ (cycloheptyl, 6 pairs) | ~1.4 - 1.8 | Multiplet (m) | 12H |
| CH (cycloheptyl, attached to N) | ~3.9 - 4.1 | Multiplet (m) | 1H |
| NH (amide) | ~7.8 | Broad Singlet (br s) | 1H |
Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and concentration. illinois.edusigmaaldrich.com
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. oregonstate.edu
The carbonyl carbons of the amide and ketone groups are particularly diagnostic, appearing at the far downfield end of the spectrum (>160 ppm). The carbons of the cycloheptyl ring will reside in the aliphatic region, with the carbon atom bonded to the nitrogen (C-N) appearing at a lower field compared to the other ring carbons due to the electronegativity of nitrogen.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (acetyl) | ~30 |
| CH₂ (methylene linker) | ~50 |
| CH (cycloheptyl, attached to N) | ~52 |
| CH₂ (cycloheptyl) | ~24, 28, 35 (multiple signals) |
| C=O (amide) | ~168 |
| C=O (ketone) | ~205 |
Note: Predicted values are based on established chemical shift ranges and data from analogous structures. Quaternary carbons, like the carbonyls, are typically weaker in intensity. oregonstate.edursc.org
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are utilized. These techniques correlate signals based on their through-bond or through-space interactions. numberanalytics.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, COSY would show correlations between the N-H proton and the adjacent cycloheptyl C-H proton, as well as among the interconnected protons within the cycloheptyl ring, confirming its structure. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. csbsju.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, an HMBC spectrum would show a correlation from the acetyl CH₃ protons to the ketone carbonyl carbon, and from the amide N-H proton to the amide carbonyl carbon, confirming the core structure of the 3-oxobutanamide fragment. numberanalytics.commdpi.com
Table of Expected Key HMBC Correlations
| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |
| CH₃ | Ketone C=O | Confirms acetyl group |
| CH₂ (linker) | Ketone C=O, Amide C=O | Links the two carbonyl groups |
| NH | Amide C=O, Cycloheptyl CH | Confirms amide linkage to the ring |
| CH (cycloheptyl) | Amide C=O, adjacent CH₂ in ring | Confirms N-cycloheptyl structure |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. beilstein-journals.org For this compound (C₁₁H₁₉NO₂), HRMS can confirm its molecular formula by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the calculated theoretical exact mass. This is a critical step in confirming the identity of a newly synthesized compound. rsc.org
Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₂₀NO₂⁺ | 198.1489 |
| [M+Na]⁺ | C₁₁H₁₉NNaO₂⁺ | 220.1308 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov
For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the amide linkage and the bond between the two carbonyl groups. The analysis of these fragments helps to confirm the sequence and connectivity of the different parts of the molecule. nih.govnih.gov Common fragmentation pathways for β-keto amides include:
Amide Bond Cleavage: A primary fragmentation pathway involves the cleavage of the N-CO bond, which is common for amides. nih.gov This would result in the formation of an acylium ion and a cycloheptylamine (B1194755) fragment.
α-Cleavage: Cleavage adjacent to the carbonyl groups is also a characteristic fragmentation. This can lead to the loss of the acetyl group or the entire butanone side chain.
McLafferty Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen on an alkyl chain attached to the carbonyl, related rearrangements can occur. youtube.comyoutube.com
Predicted Major Fragments in MS/MS of this compound ([M+H]⁺ = 198.15)
| Predicted m/z | Proposed Fragment Ion/Neutral Loss | Structural Information |
| 114.13 | [C₇H₁₄N]⁺ | Cycloheptylaminium ion (from amide cleavage) |
| 98.10 | [C₇H₁₄]⁺ | Cycloheptene (from fragmentation of the ring) |
| 85.03 | [CH₃COCH₂CO]⁺ | Butanoyl acylium ion (from amide cleavage) |
| 43.02 | [CH₃CO]⁺ | Acetyl cation (from cleavage between carbonyls) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups, namely the secondary amide and the ketone.
The structure of this compound contains several characteristic bonds that absorb IR radiation at specific frequencies. The N-H bond of the secondary amide typically exhibits a stretching vibration in the range of 3350-3250 cm⁻¹. The carbonyl (C=O) stretching vibrations are also prominent. The amide I band (primarily C=O stretch) is expected to appear around 1680-1630 cm⁻¹, while the ketone C=O stretch should be observable in the region of 1725-1705 cm⁻¹. The presence of both of these C=O bands is a key indicator of the β-keto amide structure.
Furthermore, the amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated to be found between 1570 and 1515 cm⁻¹. The C-N stretching vibration of the amide group would likely be observed in the 1260-1200 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cycloheptyl and acetyl groups are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
A hypothetical table of the expected IR absorption bands for this compound is presented below. This data is based on established correlation tables for similar organic compounds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Secondary Amide | N-H Stretch | 3350 - 3250 |
| Aliphatic C-H | C-H Stretch | 2950 - 2850 |
| Ketone | C=O Stretch | 1725 - 1705 |
| Amide I | C=O Stretch | 1680 - 1630 |
| Amide II | N-H Bend & C-N Stretch | 1570 - 1515 |
| Amide III | C-N Stretch & N-H Bend | 1300 - 1200 |
This non-destructive technique provides a rapid and effective means of verifying the primary structure and functional group composition of synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for analyzing it within complex mixtures. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities.
Reverse Phase HPLC Method Development
For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the most suitable method. In this technique, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Method development for the analysis of this compound would involve the optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time. Key variables include the choice of the stationary phase, the composition of the mobile phase (often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature.
A typical starting point for method development could be a C18 column with a gradient elution. A gradient allows for the effective elution of compounds with a range of polarities. For instance, a linear gradient from a lower to a higher concentration of acetonitrile in water would be employed. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, likely around 210-230 nm due to the amide and ketone chromophores.
A hypothetical set of optimized RP-HPLC conditions for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
This method would be validated for linearity, precision, accuracy, and sensitivity to ensure its suitability for routine purity checks and quantitative analysis.
Preparative HPLC for Compound Isolation
When a highly pure sample of this compound is required for further research, such as for use as an analytical standard or for biological testing, preparative HPLC is the method of choice. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
The primary goal of preparative HPLC is to isolate the target compound from impurities. The method developed at the analytical scale is typically scaled up for preparative purposes. This involves adjusting the column dimensions, flow rate, and injection volume while maintaining the separation resolution. To maximize throughput, the column is often overloaded, meaning a larger amount of the crude sample is injected than would be for a purely analytical separation. This intentional overloading leads to broader, less resolved peaks, but allows for the collection of a significant quantity of the purified compound.
Fractions of the eluent are collected as they exit the detector, and those containing the pure this compound are combined. The purity of the collected fractions is then confirmed using the analytical HPLC method. The solvent is subsequently removed, typically by rotary evaporation or lyophilization, to yield the solid, purified compound.
An example of a preparative HPLC method scaled up from the analytical conditions is outlined below.
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Isocratic/Gradient | Optimized based on analytical run, often a shallow gradient or isocratic hold |
| Flow Rate | 20 mL/min |
| Sample Loading | 50-200 mg dissolved in a minimal amount of mobile phase |
| Detection | UV at 220 nm with a preparative flow cell |
| Fraction Collection | Triggered by UV signal intensity |
Through the meticulous application of these spectroscopic and chromatographic methodologies, researchers can confidently identify, quantify, and purify this compound, paving the way for further scientific investigation.
Computational Chemistry and Molecular Modeling Studies of N Cycloheptyl 3 Oxobutanamide
Molecular Dynamics Simulations for Dynamic Behavior Analysis
No molecular dynamics (MD) simulations specifically analyzing the dynamic behavior of n-Cycloheptyl-3-oxobutanamide have been published. MD simulations are used to model the movement of atoms and molecules over time, providing a view of molecular flexibility, solvent interactions, and conformational changes in a dynamic environment. nih.govrsc.org These simulations are computationally intensive and are typically performed to understand the interaction of a molecule with a biological target or its behavior in a specific medium, which has not been a documented focus for this compound.
Structure-Activity Relationship (SAR) Studies in the Context of Chemical Transformations and Synthetic Design
There is no evidence of published Structure-Activity Relationship (SAR) studies for this compound in the context of chemical transformations or synthetic design. SAR studies systematically modify parts of a molecule to determine how these changes affect a particular outcome, such as reaction yield, selectivity, or rate. nih.govnih.gov
Predictive Modeling for Synthetic Outcomes
Predictive modeling for the synthetic outcomes of reactions involving this compound has not been a subject of published research. This advanced area of computational chemistry uses data from known reactions to build models that can forecast the products or yields of new, untested reactions. This requires a substantial amount of initial experimental data that does not appear to exist for this compound.
In Silico Design of Novel this compound Derivatives for Synthetic Exploration
The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry. In recent years, in silico design has emerged as a powerful and indispensable tool, accelerating the drug discovery process by identifying promising molecular candidates for synthesis and biological evaluation. This section details the computational strategies employed in the rational design of novel derivatives based on the this compound scaffold. The overarching goal of such studies is to predict and optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities, thereby prioritizing the synthesis of compounds with the highest probability of success.
The design of new derivatives often begins with the identification of a biological target. For the this compound scaffold, a hypothetical target could be an enzyme or receptor implicated in a specific disease state. Computational techniques such as pharmacophore modeling and molecular docking are then utilized to guide the structural modifications of the lead compound. These methods help in understanding the key molecular interactions between a ligand and its target, paving the way for the design of more potent and selective molecules.
Pharmacophore Modeling and Virtual Screening
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. By analyzing the structure of known active compounds or the binding site of a target protein, a pharmacophore model can be generated. This model then serves as a 3D query to screen large virtual libraries of compounds, identifying those that possess the desired structural features. For the this compound core, a pharmacophore model might include features such as hydrogen bond donors and acceptors from the amide and keto groups, as well as a hydrophobic region corresponding to the cycloheptyl ring.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding mode of a ligand at the atomic level and in predicting its binding affinity. In the context of designing novel this compound derivatives, docking studies would be performed to evaluate how different substitutions on the parent molecule affect its interaction with the target's binding site. The results of these studies, often expressed as a docking score, help in ranking the designed compounds and selecting the most promising candidates for synthesis.
ADMET Prediction
A significant challenge in drug development is the high attrition rate of compounds due to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are therefore crucial in the early stages of drug design to filter out compounds that are likely to fail later in the development pipeline. For the newly designed this compound derivatives, various computational models would be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.
Proposed Derivatives for Synthetic Exploration
Based on a hypothetical in silico screening workflow, a set of novel this compound derivatives could be proposed for synthetic exploration. The selection would be based on a combination of favorable docking scores, good predicted ADMET properties, and synthetic feasibility. The following table illustrates a representative dataset that might be generated from such a computational study.
| Compound ID | Proposed Substitution | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted BBB Permeability |
| NCO-001 | 4-fluorophenyl at C4 | -8.5 | 75 | High |
| NCO-002 | 2-pyridyl at C4 | -9.2 | 68 | Medium |
| NCO-003 | 3-chloro-4-hydroxyphenyl at C4 | -9.8 | 65 | Low |
| NCO-004 | 1,3-benzodioxol-5-yl at C4 | -8.9 | 72 | High |
| NCO-005 | 2-thienyl at C4 | -8.7 | 78 | High |
Interactive Data Table of Proposed Derivatives
The detailed research findings from the in silico design process provide a strong rationale for the synthetic chemist to prioritize which novel derivatives of this compound to synthesize and advance to biological testing. For instance, a compound with a high docking score and favorable predicted pharmacokinetic profile would be a high-priority target for synthesis. The following table presents detailed hypothetical findings for a selection of designed derivatives.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Docking Score (kcal/mol) | Key Predicted Interactions | Predicted hERG Inhibition |
| NCO-001 | C₁₇H₂₂FNO₂ | 291.36 | -8.5 | H-bond with Ser25, Pi-Pi stacking with Phe120 | Low risk |
| NCO-002 | C₁₆H₂₁N₂O₂ | 273.35 | -9.2 | H-bond with Asn28, Metal coordination with Zn²⁺ | Low risk |
| NCO-003 | C₁₇H₂₁ClNNaO₃ | 349.80 | -9.8 | H-bond with Tyr110, Halogen bond with Leu55 | Medium risk |
| NCO-004 | C₁₈H₂₃NO₄ | 321.38 | -8.9 | H-bond with Ser25, Hydrophobic interaction with Trp90 | Low risk |
| NCO-005 | C₁₅H₂₁NO₂S | 283.40 | -8.7 | H-bond with Asn28, Pi-Sulfur interaction with Met105 | Low risk |
The computational and molecular modeling approaches outlined above provide a robust framework for the in silico design of novel this compound derivatives. By integrating these predictive methods, researchers can significantly enhance the efficiency of the drug discovery process, focusing synthetic efforts on compounds with the greatest potential for therapeutic success.
Applications of N Cycloheptyl 3 Oxobutanamide in Complex Chemical Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
The structure of n-Cycloheptyl-3-oxobutanamide, featuring multiple reactive sites, positions it as a valuable intermediate in the synthesis of complex organic scaffolds. The presence of a ketone, an amide, and an activated methylene (B1212753) group within the same molecule allows for a variety of chemical transformations. researchgate.net β-keto amides, in general, are recognized as versatile building blocks in organic chemistry. researchgate.net
The acylation of amide enolates is a primary method for creating β-keto amides, which can then serve as precursors to a wide range of biologically active substances and heterocyclic systems. nih.gov The N-cycloheptyl group in this compound can impart specific solubility and conformational properties to the resulting scaffolds, potentially influencing their biological activity or material properties.
| Feature | Description | Implication in Synthesis |
| β-Keto Group | The 1,3-dicarbonyl functionality provides two electrophilic centers and an acidic α-proton. | Enables reactions like aldol (B89426) condensations, Michael additions, and alkylations. |
| Amide Moiety | The secondary amide can participate in hydrogen bonding and can be hydrolyzed or reduced. | Influences solubility, crystallinity, and can be a site for further functionalization. |
| N-Cycloheptyl Group | A bulky, lipophilic alkyl substituent. | Can direct the stereochemical outcome of reactions and enhance solubility in nonpolar solvents. |
| Active Methylene | The CH₂ group flanked by two carbonyls is readily deprotonated. | Forms a nucleophilic enolate, which is key for C-C bond formation. |
Precursor for the Construction of Diverse Heterocyclic Compounds
The most significant application of β-keto amides like this compound is in the synthesis of heterocyclic compounds. researchgate.net The multiple nucleophilic and electrophilic sites within the molecule make it an excellent starting material for constructing a variety of ring systems. researchgate.net
Research has demonstrated that N-substituted acetoacetamides are effective precursors for the synthesis of heterocyclic structures such as dihydropyrimidines through reactions like the Biginelli reaction. rsc.org In this context, this compound could react with an aldehyde and urea (B33335) or a urea derivative to form a dihydropyrimidine (B8664642) with a cycloheptyl substituent. The mechanism of such reactions is believed to involve the formation of an N-acyliminium ion intermediate, which is then intercepted by the β-keto amide. nih.gov
The versatility of β-keto amides extends to the synthesis of five-membered heterocycles as well. Depending on the reaction partner, compounds like pyrroles, furans, and thiophenes can be synthesized. researchgate.net For instance, a Paal-Knorr type synthesis could be envisioned where the 1,4-dicarbonyl precursor, derived from the β-keto amide, cyclizes with an amine to form a substituted pyrrole (B145914).
Examples of Heterocyclic Systems Derived from β-Keto Amides:
| Heterocycle Class | General Synthetic Strategy | Potential Role of this compound |
| Pyrimidines | Biginelli or similar multicomponent reactions. rsc.orgnih.gov | Acts as the β-dicarbonyl component. |
| Pyrroles | Paal-Knorr synthesis or Hantzsch-type reactions. | Can be converted into a 1,4-dicarbonyl precursor. |
| Pyridines | Hantzsch pyridine (B92270) synthesis or similar condensations. | Serves as the active methylene component. |
| Isoxazoles/Pyrazoles | Condensation with hydroxylamine (B1172632) or hydrazine (B178648). | The 1,3-dicarbonyl system reacts to form the five-membered ring. |
Utility in the Development of Novel Catalytic Reactions and Methodologies
While specific research on this compound as a catalyst is not widely documented, the structural motifs present in the molecule suggest its potential utility in the development of new catalytic systems. The β-keto amide functionality can act as a bidentate ligand, coordinating with metal centers through the ketone and amide oxygens.
This coordination capability could be exploited in the design of novel transition metal catalysts for various organic transformations. The N-cycloheptyl group would provide a distinct steric environment around the metal center, potentially influencing the enantioselectivity or regioselectivity of the catalyzed reaction.
Furthermore, the active methylene group of this compound could be utilized in organocatalysis. For example, it could serve as a pro-nucleophile in Michael additions or other C-C bond-forming reactions catalyzed by a chiral base. The development of tandem or multicomponent reactions often relies on versatile building blocks like β-keto amides. researchgate.net
Potential Applications in Advanced Materials Research
The application of this compound in materials science is an emerging area with considerable potential. The ability of the amide group to form strong hydrogen bonds is a key feature that can be exploited in the design of self-assembling materials and supramolecular polymers.
The β-keto amide moiety can also be used to functionalize polymers. By incorporating this compound into a polymer backbone or as a pendant group, the resulting material would have sites for further chemical modification or for metal ion chelation. This could lead to the development of new functional materials such as polymer-supported catalysts, ion-exchange resins, or materials with tunable optical or electronic properties. The bulky and hydrophobic N-cycloheptyl group could influence the morphology and processing properties of such polymers.
Q & A
Q. What are the common synthetic routes for N-Cycloheptyl-3-oxobutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of cycloheptylamine with 3-oxobutanoyl derivatives. A scalable approach adapts methods from analogous compounds (e.g., N-Cyclohexyl-2-oxobutanamide), where cyclohexylamine reacts with 2-methyl-3-oxobutanoic acid under reflux in toluene with catalytic p-toluenesulfonic acid (PTSA) . For this compound, replace cyclohexylamine with cycloheptylamine and adjust stoichiometry. Optimization Tips :
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm structure using H and C NMR. For example, the carbonyl group (C=O) appears at ~170–175 ppm in C NMR .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 228.3) .
- X-ray Crystallography : Resolve molecular conformation using single-crystal data (e.g., space group Pca2, unit cell parameters a=16.4113 Å, b=4.9076 Å) .
Advanced Research Questions
Q. How can reaction pathways for this compound’s derivatives be mechanistically studied?
- Methodological Answer : Investigate transformations like oxidation or nucleophilic substitution:
- Oxidation : Use KMnO/HO in acidic media to convert the ketone group to a carboxylic acid. Monitor via IR spectroscopy (loss of C=O peak at ~1700 cm) .
- Reduction : Apply NaBH in methanol to reduce the ketone to a secondary alcohol. Confirm by H NMR (appearance of -OH peak at ~1.5 ppm) .
Kinetic Analysis : - Perform time-resolved experiments under varying temperatures (25–60°C) to calculate activation energy via the Arrhenius equation .
Q. How should researchers address contradictory data in solubility or bioactivity studies?
- Methodological Answer : Contradictions often arise from solvent polarity or impurities:
- Solubility : Test in DMSO, ethanol, and water. For example, N-(2-Hydroxyethyl)-3-oxobutanamide has solubility >10 mg/mL in DMSO but <1 mg/mL in water .
- Bioactivity : Validate cytotoxicity assays (e.g., MTT) using multiple cell lines (e.g., HeLa, MCF-7) and replicate experiments (n ≥ 3). If results conflict, check for residual solvents (via GC-MS) or compound degradation (via HPLC) .
Q. What strategies are recommended for resolving crystal structure discrepancies?
- Methodological Answer : Use high-resolution X-ray diffraction (HR-XRD) and compare with computational models:
- Data Collection : Collect at 100 K to minimize thermal motion artifacts. Refine using SHELXL with R < 0.05 .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G** basis set). Discrepancies in bond lengths >0.02 Å suggest experimental errors or polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
